![molecular formula C16H14F3NO2S B2883328 N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415603-07-3](/img/structure/B2883328.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide, also known as TCB2, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. TCB2 is a selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of various signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways are involved in the regulation of neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In the brain, this compound increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in mood regulation, cognitive function, and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth. In the periphery, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide for lab experiments is its selectivity for the 5-HT2A receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also stable and easy to handle, which makes it a convenient tool for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of this compound may vary depending on the species and strain of animals used in experiments.
Orientations Futures
There are several future directions for the research of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide. One direction is to investigate the potential therapeutic applications of this compound in humans, particularly in the field of psychiatry. Another direction is to develop more potent and selective agonists of the 5-HT2A receptor based on the structure of this compound. Additionally, the effects of this compound on other serotonin receptors and other neurotransmitter systems should be further investigated to better understand its mechanism of action. Finally, the use of this compound as a tool for the study of neuronal plasticity and neurodegenerative diseases should be explored.
Méthodes De Synthèse
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide involves a multi-step process that starts with the reaction of 3-thiophenecarboxaldehyde and cyclopropylmethylamine to form the key intermediate, 1-(thiophen-3-yl)-cyclopropanemethanamine. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, this compound has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis.
Propriétés
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)22-13-3-1-11(2-4-13)14(21)20-10-15(6-7-15)12-5-8-23-9-12/h1-5,8-9H,6-7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJCJQPHFVJMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

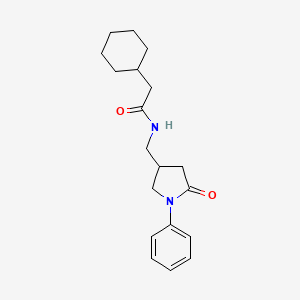
![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)
![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)
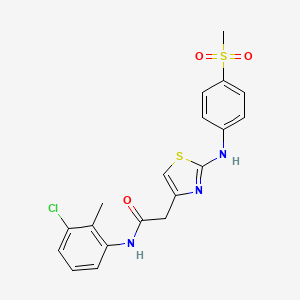
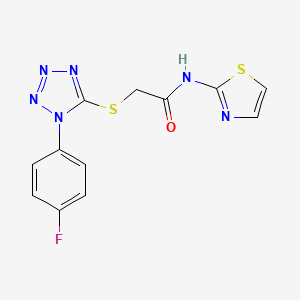
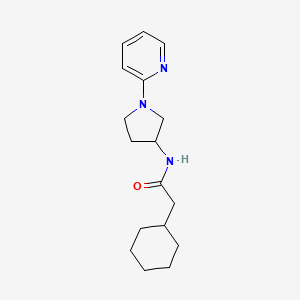

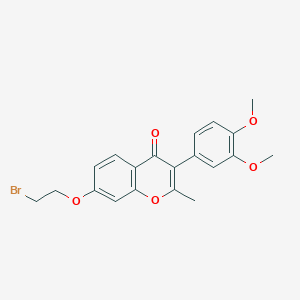

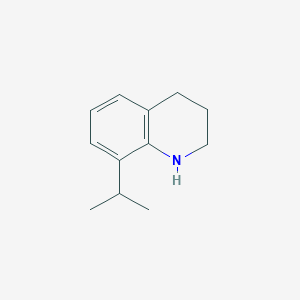

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)